3-Phenoxypropan-1-amine
Overview
Description
3-Phenoxypropan-1-amine is a chemical compound that can be used as a pharmaceutical intermediate for the development of monoamine transporter protein ligands .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group substituted at the third carbon by a propan-1-amine . The compound has a molecular weight of 151.21 .Chemical Reactions Analysis
Amines, including this compound, have the ability to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a melting point of 13-14 degrees Celsius .Scientific Research Applications
Ligand Chemistry and Metal Complexation
A significant application of structures related to 3-Phenoxypropan-1-amine lies in ligand chemistry, where these compounds facilitate the formation of complexes with metal ions, showing a marked preference and selectivity for certain metals. For instance, studies on tridentate ligands have revealed their potential in forming bis(ligand) versus mono(ligand) lanthanide complexes, demonstrating high selectivity for heavier lanthanides due to enthalpic effects and an unprecedented affinity (Caravan et al., 1995).
Catalysis and Polymerization
Amine-bis(phenolate) compounds, closely related to this compound, have been employed as catalysts in chemical reactions, including polymerization processes. Zirconium complexes of amine−bis(phenolate) ligands, for example, have shown varied reactivity in the polymerization of 1-hexene, with minor structural modifications leading to significant differences in catalyst performance (Tshuva et al., 2001).
Chromatographic Analysis
Research into the chromatographic separation of phenoxypropanolamines has unveiled the impact of amine modifiers on improving chromatographic performance, even for columns designed for the separation of amines. This highlights the role of such compounds in enhancing the efficiency and selectivity of chromatographic systems (Persson et al., 1984).
Oxidation and Degradation Studies
The study of this compound and its derivatives extends into understanding their thermal degradation and oxidation reactions. For instance, the thermal degradation of 1-(N-ethylanilino)-3-phenoxypropan-2-ol has been investigated to assess the stability of cure linkages in aromatic amine-cured epoxide resins, contributing valuable insights into material science and engineering (Paterson-Jones et al., 1973).
Biochemical Applications
Although not directly related to this compound, studies on similar structures have explored their biochemical applications, including the role of polydopamine films which, like this compound, contain amine groups. These films exhibit pH-switchable permselectivity, demonstrating potential applications in biochemical separations and sensor technologies (Yu et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3-phenoxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVQSHRBALIFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329190 | |
Record name | 3-phenoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7617-76-7 | |
Record name | 3-phenoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Phenoxypropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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